molecular formula C15H10ClN3O B2989463 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol CAS No. 897929-93-0

5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol

Cat. No.: B2989463
CAS No.: 897929-93-0
M. Wt: 283.72
InChI Key: VTDPXQYPDDHNLB-VHEBQXMUSA-N
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Description

5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol is an azo compound characterized by the presence of a diazene functional group within its molecular structure. This compound exhibits chromophoric properties, making it capable of absorbing and emitting electromagnetic radiation, particularly in the visible range. Such properties render it highly suitable for applications in dyeing and as a chemosensor .

Preparation Methods

The synthesis of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol typically involves an azo coupling reaction between 4-chlorobenzenediazonium chloride and 8-hydroxyquinoline. The reaction is carried out in a basic medium, where the diazonium chloride solution is added dropwise to the 8-hydroxyquinoline solution under vigorous stirring and cooling . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol involves its interaction with molecular targets through its diazene and quinoline moieties. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The pathways involved include the inhibition of bacterial enzymes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol include other azo dyes and quinoline derivatives. For example:

The uniqueness of this compound lies in its specific combination of diazene and quinoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-chlorophenyl)diazenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-10-3-5-11(6-4-10)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDPXQYPDDHNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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